Miraxanthin-I

Description

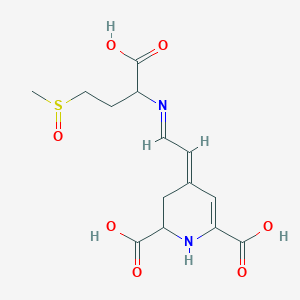

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O7S |

|---|---|

Molecular Weight |

358.37 g/mol |

IUPAC Name |

(4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C14H18N2O7S/c1-24(23)5-3-9(12(17)18)15-4-2-8-6-10(13(19)20)16-11(7-8)14(21)22/h2,4,6,9,11,16H,3,5,7H2,1H3,(H,17,18)(H,19,20)(H,21,22)/b8-2-,15-4? |

InChI Key |

KRWNKOCPQBHMPM-ZRHPNQROSA-N |

Isomeric SMILES |

CS(=O)CCC(C(=O)O)N=C/C=C/1\CC(NC(=C1)C(=O)O)C(=O)O |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N=CC=C1CC(NC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Miraxanthin-I: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Miraxanthin-I, a naturally occurring betaxanthin pigment. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an antioxidant and anti-inflammatory agent. Detailed experimental protocols for its extraction, purification, and biological evaluation are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a yellow pigment belonging to the betaxanthin class of compounds, which are found in plants of the order Caryophyllales. Its structure is characterized by the condensation of betalamic acid with L-methionine sulfoxide (B87167).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | --INVALID-LINK--[1] |

| CAS Number | 5296-79-7 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₄H₁₈N₂O₇S | --INVALID-LINK--[1] |

| Molecular Weight | 358.37 g/mol | --INVALID-LINK--[1] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in water. | --INVALID-LINK--[2] |

| UV-Vis Absorption (in water) | λmax ≈ 475-480 nm | Estimated from Miraxanthin-V data[3][4][5] |

| XLogP3-AA | -0.9 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 4 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 10 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 8 | --INVALID-LINK--[1] |

Spectral Data:

-

¹H and ¹³C NMR: The NMR spectra would be complex due to the presence of multiple chiral centers and the delocalized electron system. Key signals would include those for the pyridine (B92270) ring protons and carbons, the imine proton, and the protons and carbons of the methionine sulfoxide moiety.[6]

-

Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would likely show a prominent molecular ion peak. Fragmentation patterns would involve the loss of carboxylic acid groups, the side chain, and cleavage of the pyridine ring.[7][8][9][10]

Biological Activities and Signaling Pathways

This compound, like other betaxanthins, is recognized for its potent antioxidant and potential anti-inflammatory properties.

The antioxidant mechanism of this compound is primarily attributed to its ability to act as a radical scavenger. The conjugated double bond system allows for the delocalization and stabilization of unpaired electrons, making it an effective scavenger of reactive oxygen species (ROS).[11][12][13]

The anti-inflammatory effects of betaxanthins are thought to be mediated, in part, through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). These enzymes are key to the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. By inhibiting COX enzymes, this compound can potentially reduce the production of prostaglandins and thereby dampen the inflammatory response.[14][15][16]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and biological evaluation of this compound.

This protocol is adapted from methods for the extraction and fractionation of bioactive compounds from Mirabilis jalapa, a known source of miraxanthins.[17][18][19][20]

Methodology:

-

Extraction:

-

Air-dry and powder the plant material (e.g., roots or flowers of Mirabilis jalapa).

-

Macerate the powdered material in 80% methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

-

Fractionation:

-

Dissolve the concentrated extract in methanol and acidify with 2M sulfuric acid to a pH of approximately 2.

-

Partition the acidified extract three times with an equal volume of chloroform. Discard the chloroform fraction.

-

Basify the remaining aqueous methanol layer with ammonium (B1175870) hydroxide (B78521) to a pH of approximately 9.

-

Partition the basified solution three times with an equal volume of ethyl acetate. The aqueous fraction will contain the more polar betaxanthins, including this compound.

-

-

Purification:

-

Further purify the aqueous fraction containing miraxanthins using column chromatography. A Sephadex LH-20 column eluted with a methanol-water gradient is often effective.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with diode-array detection (DAD) at approximately 480 nm.

-

Combine fractions containing pure this compound and concentrate under vacuum.

-

-

Analysis:

-

Confirm the identity and purity of this compound using HPLC-DAD and liquid chromatography-mass spectrometry (LC-MS).

-

This protocol provides a detailed procedure for assessing the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[21][22][23][24]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (B145695) (spectrophotometric grade)

-

This compound sample

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare a stock solution of this compound in methanol or water. Create a series of dilutions from the stock solution.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the this compound sample or the positive control to the wells.

-

For the blank, add 100 µL of the solvent (methanol or water) to the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

% Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

This protocol outlines a general method for evaluating the inhibitory effect of this compound on COX-1 and COX-2 enzymes.[25][26][27][28][29]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (B1673048) (cofactor)

-

This compound sample

-

Known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective)

-

Detection system (e.g., colorimetric, fluorometric, or LC-MS-based quantification of prostaglandins)

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing hematin according to the manufacturer's instructions.

-

Inhibitor Incubation:

-

In separate reaction tubes or wells, add the enzyme solution.

-

Add the this compound sample at various concentrations or the control inhibitor.

-

For the control (100% activity), add the solvent used to dissolve the sample.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.

-

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each tube/well.

-

Reaction Termination: After a specific incubation period (e.g., 2-10 minutes), stop the reaction by adding a quenching agent (e.g., hydrochloric acid).

-

Product Quantification: Quantify the amount of prostaglandin (B15479496) E₂ (PGE₂) or other prostaglandin products formed using a suitable detection method, such as an ELISA kit or LC-MS.

-

Calculation: Calculate the percentage of COX inhibition for each concentration of this compound compared to the control without the inhibitor. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.

Conclusion

This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its chemical structure is well-defined, although further experimental data on its physicochemical properties are needed. The provided experimental protocols offer a solid foundation for researchers to further investigate the biological activities and therapeutic potential of this compound. The signaling pathway diagrams, based on current understanding, provide a framework for exploring its mechanisms of action at the molecular level. This technical guide serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

References

- 1. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Miraxanthin I #2004 | Betaelegans [betaelegans.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. scivisionpub.com [scivisionpub.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and characterization of bioactive components from Mirabilis jalapa L. radix - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alkaloid fraction of Mirabilis jalapa Linn. flowers has low cytotoxicity and increases iron absorption through Erythropoietin-Matriptase-2-Hepcidin pathway in iron deficiency Hepatocarcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alkaloid Fraction of Mirabilis Jalapa Leaves has Higher Betaxanthin Levels than Ethanol Extract and is Potentially Developed for Anemia Treatment | Atlantis Press [atlantis-press.com]

- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. abcam.com [abcam.com]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Miraxanthin-I: A Technical Overview of its Molecular Characteristics, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Miraxanthin-I is a yellow-orange betaxanthin pigment found in plants of the order Caryophyllales, notably in the flowers of Mirabilis jalapa. Its molecular formula is C₁₄H₁₈N₂O₇S [1][2]. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthetic pathway, and detailed experimental protocols for its isolation, synthesis, and quantification.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. While experimental data for some properties remain to be fully elucidated in the literature, computed values from reliable databases offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₇S | PubChem[1], J-GLOBAL[2] |

| Molecular Weight | 358.37 g/mol | PubChem[1] |

| CAS Number | 5296-79-7 | Betaelegans[3] |

| Appearance | Yellow-orange pigment | General knowledge |

| XLogP3-AA | -0.9 | PubChem[1] |

| Molar Extinction Coefficient (ε) | ~48,000 M⁻¹cm⁻¹ (estimated for betaxanthins) | RSC Publishing[4] |

| Melting Point | Not reported in the searched literature | |

| Specific Rotation | Not reported in the searched literature |

Biosynthesis of this compound

This compound, like all betalains, is derived from the amino acid tyrosine. The biosynthetic pathway involves several key enzymatic and spontaneous reactions. The initial steps involve the conversion of tyrosine to L-DOPA and subsequently to betalamic acid, the chromophore common to all betalains. The formation of this compound then proceeds through the condensation of betalamic acid with methionine sulfoxide.

Experimental Protocols

Isolation and Purification of this compound from Mirabilis jalapa

This protocol describes a general method for the extraction and fractionation of betaxanthins from the flowers of Mirabilis jalapa.

Materials:

-

Fresh or dried flowers of Mirabilis jalapa

-

Ethanol (B145695) (80% v/v)

-

Ethyl acetate

-

Hydrochloric acid (2 M)

-

Ammonium (B1175870) hydroxide

-

Rotary evaporator

-

Centrifuge

-

Chromatography column (e.g., Sephadex LH-20)

Procedure:

-

Extraction: Macerate the flower material with 80% ethanol at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acid-Base Fractionation:

-

Dissolve the concentrated extract in ethyl acetate.

-

Acidify the solution to pH 3 with 2 M HCl to separate the acidic compounds.

-

Collect the aqueous layer and adjust the pH to 9 with ammonium hydroxide.

-

Extract the alkaline solution with ethyl acetate. The aqueous layer will contain the betaxanthins.

-

-

Purification:

-

Concentrate the aqueous fraction containing the betaxanthins.

-

Further purify the extract using column chromatography, for example, with Sephadex LH-20, eluting with a suitable solvent system such as a gradient of methanol (B129727) in water.

-

Monitor the fractions by UV-Vis spectroscopy at the absorption maximum of betaxanthins (around 480 nm) to collect the this compound containing fractions.

-

Chemical Synthesis of this compound

This compound can be synthesized by the oxidation of methionine-betaxanthin.

Materials:

-

Methionine-betaxanthin

-

Hydrogen peroxide (H₂O₂) solution

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve methionine-betaxanthin in a suitable solvent (e.g., water or a buffer solution).

-

Add a controlled amount of hydrogen peroxide solution to the reaction mixture while stirring.

-

Monitor the reaction progress by a suitable analytical technique, such as HPLC or TLC, until the conversion to this compound is complete.

-

Purify the resulting this compound from the reaction mixture using chromatographic techniques as described in the isolation protocol.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in various samples. The following is a general guideline for developing such a method.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 480 nm (the approximate λmax for betaxanthins)

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

-

Sample Preparation: Extract and dilute the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

References

The Biosynthesis of Miraxanthin-I in Mirabilis jalapa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of Miraxanthin-I, a yellow betaxanthin pigment found in the flowers of Mirabilis jalapa (the four-o'clock flower). Betalains (B12646263), including miraxanthins, are tyrosine-derived pigments with significant antioxidant properties, making them of interest for applications in the pharmaceutical and food industries. This document details the biosynthetic pathway from the precursor molecule, tyrosine, to the final product, this compound. It includes structured tables of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathways and experimental workflows using the DOT language for Graphviz. This guide is intended to serve as a valuable resource for researchers investigating betalain biosynthesis, natural product chemistry, and the development of novel therapeutic agents.

Introduction

Mirabilis jalapa is a well-known ornamental plant that exhibits a wide range of flower colors, which are attributed to the presence of betalain pigments.[1] Unlike anthocyanins, which are responsible for coloration in most flowering plants, betalains are nitrogen-containing pigments derived from the amino acid tyrosine.[2] Betalains are classified into two main groups: the red-violet betacyanins and the yellow betaxanthins. This compound belongs to the betaxanthin class and is one of several miraxanthins identified in the flowers of M. jalapa.[3] Understanding the biosynthesis of this compound is crucial for harnessing its potential as a natural colorant and bioactive compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Mirabilis jalapa is a multi-step process that begins with the amino acid tyrosine and culminates in the formation of the betaxanthin pigment. The pathway can be divided into two main stages: the formation of the chromophore, betalamic acid, and the subsequent condensation of betalamic acid with an amino acid derivative to form the specific miraxanthin.

Stage 1: Biosynthesis of Betalamic Acid

The initial steps of the pathway, leading to the formation of betalamic acid, are common to all betalains.

-

Tyrosine to L-DOPA: The pathway commences with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by cytochrome P450 enzymes of the CYP76AD family.[4] In Mirabilis jalapa, CYP76AD1 is a key enzyme involved in this step.

-

L-DOPA to Betalamic Acid: L-DOPA is then cleaved by the enzyme L-DOPA 4,5-dioxygenase (DOD) to form 4,5-seco-DOPA.[5] This intermediate spontaneously cyclizes to form betalamic acid, the yellow chromophore that is the precursor to all betaxanthins.[6]

Stage 2: Formation of this compound

The final step in the biosynthesis of this compound is the condensation of betalamic acid with a specific amino acid derivative.

-

Condensation with Methionine Sulfoxide: this compound is formed through the spontaneous condensation of betalamic acid with methionine sulfoxide.[7][8] This reaction is generally considered to be non-enzymatic and occurs spontaneously once the two precursors are present in the same cellular compartment.

Signaling Pathway and Regulation

The regulation of betalain biosynthesis in Mirabilis jalapa is a complex process that is not yet fully elucidated. However, it is understood that the expression of the key biosynthetic genes, such as those encoding for CYP76AD and DOD enzymes, is tightly controlled, leading to the tissue-specific and developmental stage-specific accumulation of pigments.

Quantitative Data

The following tables summarize the available quantitative data related to betalain biosynthesis in Mirabilis jalapa and related species.

Table 1: Betalain Content in Mirabilis jalapa

| Tissue | Betaxanthin Content (relative units) | Betacyanin Content (relative units) | Reference |

| Yellow Flower Petals | High | Low | [9] |

| Red/Pink Flower Petals | Low | High | [9] |

| Leaves | 23 times higher in alkaloid fraction than ethanol (B145695) extract | Lower than betaxanthins in ethanol extract | [10] |

Table 2: Kinetic Parameters of DOPA 4,5-Dioxygenase (DOD)

| Enzyme Source | Substrate | Km (mM) | Vmax (µM·min-1) | Reference |

| Beta vulgaris (BvDOD) | L-DOPA | 6.9 ± 0.9 | 1.2 ± 0.1 | [11] |

| Gluconacetobacter diazotrophicus (GdDODA) | L-DOPA | 1.36 ± 0.31 | 5.26 ± 0.43 | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Extraction of Betalains from Mirabilis jalapa Flowers

This protocol describes a general method for the extraction of betalains from M. jalapa flowers, which can be adapted for subsequent quantification and purification.[12][13]

Materials:

-

Fresh Mirabilis jalapa flowers

-

Methanol (B129727) (80% v/v in water)

-

Ascorbic acid (50 mM)

-

Centrifuge

-

Rotary evaporator

-

pH meter

Procedure:

-

Harvest fresh M. jalapa flowers and chop them into small pieces.

-

Prepare the extraction solvent: 80% methanol in water containing 50 mM ascorbic acid. Adjust the pH to 5.5 with citric acid.

-

Homogenize the flower tissue in the extraction solvent at a solid-to-liquid ratio of 1:5 (g/mL) for 30 minutes at room temperature, under continuous stirring and protected from light.

-

Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.

-

Collect the supernatant containing the betalain extract.

-

Concentrate the extract under vacuum using a rotary evaporator at a temperature below 35°C.

-

Store the concentrated extract at -20°C in the dark until further analysis.

HPLC Analysis of Miraxanthins

This protocol provides a general framework for the separation and quantification of miraxanthins using High-Performance Liquid Chromatography (HPLC).[14][15]

Materials:

-

Betalain extract (from section 4.1)

-

HPLC system with a C18 reverse-phase column and a Diode Array Detector (DAD) or UV-Vis detector

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Syringe filters (0.45 µm)

Procedure:

-

Filter the betalain extract through a 0.45 µm syringe filter.

-

Set up the HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject 20 µL of the filtered extract into the HPLC system.

-

Elute the compounds using a gradient program, for example:

-

0-5 min: 5% B

-

5-25 min: 5-30% B (linear gradient)

-

25-30 min: 30% B

-

30-35 min: 30-5% B (linear gradient)

-

35-40 min: 5% B

-

-

Monitor the elution at 480 nm for betaxanthins.

-

Identify this compound based on its retention time and comparison with a standard if available.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve of a suitable standard (e.g., a purified miraxanthin or a related betaxanthin).

DOPA 4,5-Dioxygenase (DOD) Enzyme Assay

This protocol describes an in vitro assay to measure the activity of DOPA 4,5-dioxygenase from a crude protein extract.[5][16]

Materials:

-

Crude protein extract from M. jalapa tissues (e.g., petals)

-

Reaction buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.2

-

L-DOPA solution (10 mM)

-

Ferrous chloride (FeCl2) solution (1 mM)

-

Ascorbic acid solution (100 mM)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a crude protein extract from M. jalapa tissues by homogenizing in an appropriate buffer and centrifuging to remove cell debris.

-

Prepare the reaction mixture in a microcentrifuge tube or a well of a microplate:

-

80 µL of reaction buffer

-

10 µL of crude protein extract

-

5 µL of FeCl2 solution

-

5 µL of ascorbic acid solution

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of L-DOPA solution.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Measure the absorbance of the product, betalamic acid, at 424 nm.

-

Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of betalamic acid.

Conclusion

The biosynthesis of this compound in Mirabilis jalapa follows the general betalain pathway, originating from tyrosine and proceeding through the key intermediate, betalamic acid. The final defining step is the spontaneous condensation of betalamic acid with methionine sulfoxide. This technical guide has provided a detailed overview of this pathway, including the key enzymes involved, available quantitative data, and comprehensive experimental protocols. The information presented herein serves as a foundational resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug development, facilitating further investigation into the fascinating world of betalain biosynthesis and its potential applications. Further research is warranted to elucidate the precise regulatory mechanisms governing miraxanthin biosynthesis in M. jalapa and to determine the specific kinetic parameters of the involved enzymes within this species.

References

- 1. ijbpsa.com [ijbpsa.com]

- 2. mdpi.com [mdpi.com]

- 3. jmpas.com [jmpas.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alkaloid Fraction of Mirabilis Jalapa Leaves has Higher Betaxanthin Levels than Ethanol Extract and is Potentially Developed for Anemia Treatment | Atlantis Press [atlantis-press.com]

- 11. In planta complementation of the betalain biosynthetic pathway with a bacterial dioxygenase | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Miraxanthin-I: A Technical Guide to Its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miraxanthin-I is a yellow, water-soluble pigment belonging to the betaxanthin class of betalains. These tyrosine-derived pigments are characteristic of plants in the order Caryophyllales. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway. The information presented is intended to support research and development efforts related to this bioactive compound.

Natural Sources of this compound

This compound has been identified in several plant species within the Caryophyllales order. The primary and most cited sources are the flowers of Mirabilis jalapa (four o'clock flower) and the plant Ardisia japonica (Japanese ardisia).[1] While this compound is a key constituent, it is often found alongside other betaxanthins.

Quantitative Data

Precise quantitative data for this compound is limited in the available literature. However, studies on the total betaxanthin content in the flowers of Mirabilis jalapa provide valuable context. The concentration of these pigments can vary based on factors such as flower color, developmental stage, and environmental conditions.

| Plant Source | Plant Part | Total Betaxanthins (mg/g dry weight) | This compound Presence | Reference |

| Mirabilis jalapa | Flowers | Data not available for specific quantification of this compound, but it is a known constituent.[1][2] | Present | [1][2] |

| Ardisia japonica | Whole Plant | Not specified | Present | [3] |

Note: The alkaloid fraction of Mirabilis jalapa flowers has been shown to be rich in betaxanthins. Further chromatographic analysis of this fraction would be required to determine the precise concentration of this compound.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from its natural sources. These protocols are based on established methods for betalain analysis and can be adapted for specific research needs.

Extraction of this compound from Mirabilis jalapa Flowers

This protocol outlines a standard procedure for the extraction of betaxanthins, including this compound, from fresh flower petals.

Materials:

-

Fresh Mirabilis jalapa flowers

-

Methanol (B129727) (or 80% methanol in water)

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

pH meter

-

Citric acid or ascorbic acid (for stabilization)

Procedure:

-

Sample Preparation: Harvest fresh, fully opened flowers. Separate the petals and weigh them.

-

Homogenization: Homogenize the petals in a pre-chilled mortar and pestle or a blender with a small volume of cold methanol. A sample-to-solvent ratio of 1:10 (w/v) is recommended. The addition of a small amount of citric acid or ascorbic acid can help to stabilize the pigments by maintaining a low pH.

-

Extraction: Transfer the homogenate to a centrifuge tube and agitate in the dark on a shaker for at least 30 minutes at 4°C.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.

-

Supernatant Collection: Carefully decant the supernatant, which contains the betaxanthin pigments.

-

Re-extraction (Optional): The remaining pellet can be re-extracted with the solvent to ensure maximum recovery of the pigments. The supernatants can then be pooled.

-

Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: The concentrated extract should be stored at -20°C or lower in the dark to prevent degradation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and accurate method for the separation and quantification of individual betalains.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient starting from a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds. A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Betaxanthins, including this compound, have a characteristic absorption maximum around 480 nm.

-

Injection Volume: 20 µL.

-

Standard: A purified this compound standard is required for accurate quantification. If a commercial standard is unavailable, it must be isolated and its concentration determined spectrophotometrically using the molar extinction coefficient.

Procedure:

-

Sample Preparation: The crude extract obtained from the extraction protocol should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Analysis: Inject the filtered sample into the HPLC system and run the gradient program.

-

Identification: this compound is identified by comparing its retention time and UV-Vis spectrum with that of a purified standard.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the peak area of a known concentration of the standard.

Biosynthesis of this compound

This compound, like all betalains, is derived from the amino acid L-tyrosine. The biosynthetic pathway involves a series of enzymatic steps to produce the chromophore betalamic acid, which then condenses with an amino acid or amine to form a specific betaxanthin.

The key steps in the biosynthesis of this compound are:

-

Hydroxylation of L-Tyrosine: L-tyrosine is hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine). This reaction is catalyzed by a tyrosinase.

-

Cleavage of L-DOPA: The aromatic ring of L-DOPA is cleaved by a DOPA-4,5-dioxygenase to form seco-DOPA.

-

Spontaneous Cyclization: seco-DOPA spontaneously cyclizes to form betalamic acid, the central chromophore of all betalains.

-

Condensation: Betalamic acid then condenses with L-methionine sulfoxide (B87167) to form this compound.

Signaling Pathway Diagram

References

The Role of Miraxanthins in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miraxanthins are a class of yellow-orange betaxanthin pigments found in plants of the order Caryophyllales.[1][2] Like all betalains (B12646263), they are water-soluble, nitrogen-containing compounds synthesized from the amino acid tyrosine and are located in the cell vacuole.[3] This guide provides a comprehensive overview of the current understanding of the role of miraxanthins in plant physiology, with a particular focus on Miraxanthin-V, due to the greater availability of research on this compound compared to others in its class, such as Miraxanthin-I.

While the primary function of miraxanthins is pigmentation, which plays a role in attracting pollinators and seed dispersers, emerging research highlights their significant antioxidant properties and potential involvement in plant stress responses.[4][5] This guide will delve into the chemical nature of miraxanthins, their biosynthesis, their physiological roles, and the experimental protocols used to study them.

Chemical Profile: this compound vs. Miraxanthin-V

This compound and Miraxanthin-V are distinct chemical entities, with limited literature available on the specific physiological functions of this compound. Their chemical properties are summarized below.

| Property | This compound | Miraxanthin-V |

| IUPAC Name | (4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid[6] | (4E)-4-[2-[2-(3,4-dihydroxyphenyl)ethylimino]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid[7] |

| Molecular Formula | C₁₄H₁₈N₂O₇S[6] | C₁₇H₁₈N₂O₆[7] |

| Molecular Weight | 358.37 g/mol [6] | 346.3 g/mol [7] |

| Source | Found in plants such as Mirabilis jalapa[8] | Identified in plants of the Amaranthaceae family, such as Celosia argentea[9] |

Biosynthesis of Miraxanthins

Miraxanthins, like all betalains, are derived from tyrosine. The biosynthetic pathway involves several enzymatic and spontaneous reactions. The key precursor for all betalains is betalamic acid. The condensation of betalamic acid with various amino acids or amines leads to the formation of different betaxanthins. In the case of Miraxanthin-V, betalamic acid condenses with dopamine.[2][10][11]

Role in Plant Physiology

Pigmentation

The most evident role of miraxanthins is providing yellow to orange coloration to various plant tissues, including flowers and fruits.[3] This pigmentation is crucial for attracting pollinators and seed-dispersing animals, thereby contributing to the reproductive success of the plant.

Antioxidant Activity

Betaxanthins, including Miraxanthin-V, have demonstrated potent antioxidant activity.[5] They can scavenge a variety of reactive oxygen species (ROS), which are harmful byproducts of aerobic metabolism and are produced in excess under stress conditions. The antioxidant capacity of betalains is attributed to their chemical structure, which allows for the donation of electrons to neutralize free radicals.[12]

The antioxidant mechanism of betalains can involve:

-

Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.[12]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is transferred to the radical, followed by a proton.[12]

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant is deprotonated, and the resulting anion transfers an electron to the radical.[12]

Studies have shown that some betaxanthins exhibit stronger antioxidant activity than common antioxidants like ascorbic acid.[5] However, it is important to note that under certain conditions, betaxanthins might also exhibit pro-oxidant properties.[13]

Role in Stress Response

The accumulation of betalains, including miraxanthins, has been observed in plants subjected to various abiotic stresses, such as high salinity, drought, and heavy metal exposure. This suggests a role for these pigments in stress tolerance. Their antioxidant properties are likely a key factor in this protective role, as they can mitigate the oxidative damage caused by stress-induced ROS.[14] While the direct signaling pathways involving miraxanthins in stress response are not yet fully elucidated, their function as antioxidants is a critical component of the plant's overall defense mechanism.

Quantitative Data

The concentration of miraxanthins and other betaxanthins can vary significantly depending on the plant species, cultivar, and environmental conditions.

| Plant Species | Cultivar/Variety | Tissue | Total Betaxanthin Content (mg/kg FW) | Reference |

| Beta vulgaris | Boldor (Yellow Beet) | Leaves | 20.4 | [15] |

| Beta vulgaris | Snow Ball (White Beet) | Leaves | 3.43 | [15] |

| Beta vulgaris | Red Cultivars | Leaves | 13.4 - 18.8 | [15] |

| Gymnocalycium mihanovichii | Red Variety | Cactus | 1.55 | [15][16] |

| Gymnocalycium mihanovichii | Pink Variety | Cactus | 1.29 | [15][16] |

| Gymnocalycium mihanovichii | Orange Variety | Cactus | 0.22 | [15][16] |

| Gymnocalycium mihanovichii | Yellow Variety | Cactus | 0.09 | [15][16] |

| Compound | EC₅₀ (μM) for DPPH radical scavenging | Reference |

| Betaxanthins (average) | 4.15 | [5] |

| Gomphrenin type betacyanins (average) | 3.73 | [5] |

| Ascorbic Acid | 13.93 | [5] |

Experimental Protocols

Extraction of Miraxanthins and Other Betalains

A general workflow for the extraction and analysis of miraxanthins is depicted below.

Protocol: Microwave-Assisted Extraction (MAE) of Betalains [17]

-

Sample Preparation: Grind 20 grams of fresh plant tissue (e.g., beet pulp) in a blender with 400 mL of the chosen solvent (e.g., distilled water, ethanol (B145695), or ethanol with citric acid).

-

Extraction: Subject the mixture to microwave-assisted extraction for 10 minutes at a specified power level (e.g., 200, 400, or 600 W). Use a condenser to prevent solvent loss.

-

Storage: Immediately after extraction, store the samples in sealed bottles in a cooler at 18°C to minimize pigment degradation.

Quantification of Miraxanthins

Protocol: Spectrophotometric Quantification [17][18]

-

Sample Preparation: Dilute the betalain extract with a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 6.5).

-

Measurement: Measure the absorbance of the diluted extract at the maximum absorption wavelength for betaxanthins (around 480 nm) and for betacyanins (around 538 nm) using a spectrophotometer. A measurement at 600 nm is used to correct for impurities.

-

Calculation: The concentration of betaxanthins (BxC) can be calculated using the Beer-Lambert law with the following formula:

BxC (mg/100g) = (A × DF × MW × 100) / (ε × L)

Where:

-

A = Absorbance at ~480 nm

-

DF = Dilution factor

-

MW = Molecular weight of the specific betaxanthin (e.g., 308 g/mol for vulgaxanthin-I)

-

ε = Molar extinction coefficient (e.g., 48,000 L/mol·cm in water for vulgaxanthin-I)

-

L = Path length of the cuvette (typically 1 cm)

-

Identification and Quantification by HPLC

Protocol: High-Performance Liquid Chromatography (HPLC) [19][20]

-

Instrumentation: Use a liquid chromatograph equipped with a diode array detector (DAD) or a mass spectrometer (MS).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents, for example:

-

Solvent A: Acetonitrile

-

Solvent B: 0.20 M Phosphoric Acid

-

-

Gradient Program: An example gradient could be:

-

0-5 min: 100% B (isocratic)

-

5-35 min: Linear gradient from 0% to 13% A in B

-

-

Detection: Monitor the eluent at the maximum absorption wavelength for betaxanthins (~480 nm).

-

Quantification: Quantify the individual miraxanthins by comparing their peak areas to those of known standards.

Conclusion and Future Perspectives

Miraxanthins, particularly Miraxanthin-V, are important plant pigments with significant antioxidant properties. While their role in pigmentation is well-established, their contribution to stress physiology is an active area of research. Future studies should focus on elucidating the specific signaling pathways in which miraxanthins participate, their direct interactions with other cellular components during stress, and the full extent of their physiological roles beyond their antioxidant capacity. A deeper understanding of these molecules could have implications for the development of natural colorants with enhanced stability and bioactive properties, as well as for the breeding of crops with improved stress tolerance.

References

- 1. File:Betalain pathway.svg - Wikipedia [en.m.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Miraxanthin-V | C17H18N2O6 | CID 135438594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Miraxanthin I #2004 | Betaelegans [betaelegans.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Effects of Betacyanin and Betaxanthin Pigments on Oxidative Stress and Inflammatory Response in Murine Macrophages - White Rose Research Online [eprints.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Betaxanthin Profiling in Beta vulgaris Leaves and Gymnocalycium mihanovichii Grafted Cacti: A Comprehensive Study [journal.pan.olsztyn.pl]

- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 17. ejournal2.undip.ac.id [ejournal2.undip.ac.id]

- 18. scribd.com [scribd.com]

- 19. tandfonline.com [tandfonline.com]

- 20. academic.oup.com [academic.oup.com]

Spectroscopic Profile of Miraxanthin-I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Miraxanthin-I, a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as Mirabilis jalapa (four o'clock flower) and Ardisia japonica, presents a unique spectroscopic signature.[1][2] This guide provides a comprehensive overview of its spectroscopic properties, including UV-Visible absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry data. Detailed experimental protocols and a summary of its known biological activities are also included to support further research and development.

Physicochemical Properties

This compound is a non-proteinogenic α-amino acid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₇S | [2][3] |

| Molecular Weight | 358.37 g/mol | [3] |

| Monoisotopic Mass | 358.08347209 Da | [3] |

UV-Visible Spectroscopy

Table 1: UV-Visible Absorption Data for Amino Acid Betaxanthins

| Compound Class | Typical λmax Range (nm) |

| Amino Acid Betaxanthins | 471 - 486 |

Fluorescence Spectroscopy

This compound is distinguished by having the highest fluorescence quantum yield among known betaxanthins.[6] This enhanced fluorescence is attributed to intramolecular hydrogen bonds that create a more rigid molecular structure, thus reducing non-radiative decay pathways.[6] Generally, betaxanthins absorb blue light and emit in the green region of the spectrum.[7]

Table 2: Fluorescence Data for Betaxanthins

| Parameter | Wavelength Range (nm) |

| Excitation Maxima | 463 - 474 |

| Emission Maxima | 509 - 512 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in the structural elucidation of this compound. Studies have revealed that in an aqueous solution, this compound exists as a mixture of four E/Z stereoisomers in a 50:33:10:7 ratio (7E,9E : 7Z,9E : 7E,9Z : 7Z,9Z).[8] Detailed ¹H and ¹³C NMR chemical shift data are crucial for the unambiguous identification and characterization of these isomers. Although a specific table of chemical shifts for this compound is not available in the public domain, the general regions for proton and carbon signals of betaxanthins are known.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with electrospray ionization and tandem mass spectrometry (HPLC-ESI-MS/MS) is a key technique for the identification and analysis of this compound in plant extracts.[8] The exact mass of the protonated molecule [M+H]⁺ is a critical piece of data for its identification.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₇S | [2][3] |

| Monoisotopic Mass | 358.08347209 Da | [3] |

| [M+H]⁺ (calculated) | 359.09074 Da |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of methionine-betaxanthin with 10% hydrogen peroxide.[8]

Spectroscopic Analysis

The following are generalized protocols based on the analysis of related betaxanthins and can be adapted for this compound.

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).

-

Use a double-beam UV-Vis spectrophotometer and record the absorbance spectrum from 200 to 800 nm.

-

The solvent used should be taken as a blank for baseline correction.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Use a spectrofluorometer to record the excitation and emission spectra.

-

To obtain the emission spectrum, excite the sample at its absorption maximum (λmax) and scan a range of higher wavelengths.

-

To obtain the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of lower wavelengths.

-

-

NMR Spectroscopy:

-

Dissolve the purified this compound sample in a deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

-

-

Mass Spectrometry:

-

Introduce a solution of this compound into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

-

Biological Activity and Logical Relationships

While specific signaling pathways for this compound have not been extensively elucidated, betalains, in general, are known for their antioxidant properties.[9] The antioxidant activity of these compounds is a key area of interest for their potential applications in health and wellness.

The general mechanism of antioxidant action involves the scavenging of reactive oxygen species (ROS), which can be visualized as a logical workflow.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Miraxanthin I #2004 | Betaelegans [betaelegans.com]

- 3. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

- 6. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciprofiles.com [sciprofiles.com]

- 9. mdpi.com [mdpi.com]

The Antioxidant Mechanisms of Miraxanthin-I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miraxanthin-I, a member of the betaxanthin class of plant pigments, is increasingly recognized for its potential antioxidant properties. While direct experimental data on this compound remains limited, this technical guide synthesizes the current understanding of betaxanthin bioactivity to elucidate the probable antioxidant mechanisms of this specific compound. By examining data from structurally similar betaxanthins, such as indicaxanthin (B1234583) and vulgaxanthin, this document outlines the direct radical scavenging capabilities and the indirect cellular antioxidant pathways likely modulated by this compound. This guide provides a comprehensive overview of the experimental protocols used to assess these mechanisms, presents available quantitative data for related compounds, and visualizes the key signaling pathways, offering a foundational resource for researchers and professionals in drug development and nutritional science.

Introduction

This compound is a yellow, water-soluble pigment belonging to the betaxanthin family, which are immonium conjugates of betalamic acid with various amino acids or amines.[1] The core structure of betalains (B12646263), including this compound, is a 1,7-diazaheptamethinium system, which is key to their radical-scavenging properties.[2] While research has extensively focused on other betalains like betanin and indicaxanthin, this compound's specific antioxidant capacity is an emerging area of interest. This guide will extrapolate from the known mechanisms of related betaxanthins to provide a detailed overview of the potential antioxidant activities of this compound.

The antioxidant action of compounds like this compound can be broadly categorized into two main mechanisms:

-

Direct Antioxidant Activity: Involves the direct quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through electron or hydrogen atom donation.

-

Indirect Antioxidant Activity: Involves the modulation of cellular signaling pathways that lead to the upregulation of endogenous antioxidant defense systems.

Direct Antioxidant Mechanisms: Radical Scavenging

Betaxanthins are potent scavengers of various free radicals. This activity is attributed to their chemical structure, which allows for the donation of electrons or hydrogen atoms to neutralize unstable radical species. The antioxidant potential of betaxanthins has been evaluated using several in vitro assays.

Data on Radical Scavenging Activity of Related Betaxanthins

While specific data for this compound is not yet available, the following table summarizes the radical scavenging activities of structurally similar betaxanthins, providing a benchmark for the potential efficacy of this compound.

| Compound | Assay | EC50 / IC50 (µM) | Reference Compound | EC50 / IC50 (µM) | Source |

| Vulgaxanthin I | DPPH | ~4.15 | Ascorbic Acid | 13.93 | [3] |

| Indicaxanthin | DPPH | - | Trolox | - | [4] |

| Betanin | DPPH | - | - | - | [1] |

| Vulgaxanthin I | Linoleate Peroxidation | 1.0 | Catechin | 1.2 | [3] |

| Betanin | Linoleate Peroxidation | 0.4 | Catechin | 1.2 | [3] |

Note: Lower EC50/IC50 values indicate higher antioxidant activity. The data presented is from various studies and experimental conditions may differ.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common assays used to determine direct antioxidant activity.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagents: DPPH solution (in methanol (B129727) or ethanol), antioxidant compound, control (e.g., Trolox, ascorbic acid), methanol or ethanol.

-

Procedure:

-

Prepare a stock solution of the antioxidant compound.

-

In a microplate well or cuvette, add a specific volume of the DPPH solution.

-

Add varying concentrations of the antioxidant solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance of the reaction mixture.

-

The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[5]

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Reagents: ABTS solution, potassium persulfate, antioxidant compound, control, buffer (e.g., phosphate-buffered saline).

-

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add varying concentrations of the antioxidant solution to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance.

-

Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.[6]

-

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), antioxidant compound, control.

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add a small volume of the antioxidant solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 593 nm).

-

The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).[5]

-

Indirect Antioxidant Mechanisms: Modulation of Cellular Pathways

Beyond direct radical scavenging, betaxanthins like this compound are thought to exert their antioxidant effects by influencing cellular signaling pathways that regulate the expression of endogenous antioxidant enzymes. The most prominent of these is the Nrf2-ARE pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds (like some phytochemicals), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes.

Studies on betanin, a related betalain, have shown that it can induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] It is highly probable that this compound employs a similar mechanism to enhance cellular antioxidant defenses.

Experimental Protocol for Assessing Nrf2 Activation

This technique is used to quantify the amount of Nrf2 protein in the nuclear and cytoplasmic fractions of cells treated with the antioxidant compound.

-

Materials: Cell culture (e.g., HepG2, Caco-2), this compound, cell lysis buffers for cytoplasmic and nuclear fractionation, primary antibodies (anti-Nrf2, anti-lamin B1 for nuclear control, anti-β-actin for cytoplasmic control), secondary antibody (HRP-conjugated), chemiluminescence substrate.

-

Procedure:

-

Treat cultured cells with varying concentrations of this compound for a specific duration.

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-Nrf2 antibody, followed by the appropriate loading control antibodies.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.

-

This method measures the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1) to assess the downstream effects of Nrf2 activation.

-

Materials: Treated cells, RNA extraction kit, reverse transcriptase, cDNA synthesis kit, qPCR primers for target genes and a housekeeping gene (e.g., GAPDH), SYBR Green or TaqMan master mix, real-time PCR system.

-

Procedure:

-

Treat cells with this compound as described above.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for the target antioxidant genes and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to untreated controls.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the antioxidant mechanisms of a compound like this compound.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant mechanism of this compound is still forthcoming, the extensive research on related betaxanthins provides a strong foundation for predicting its bioactivity. This compound likely acts as a potent antioxidant through both direct radical scavenging and the modulation of the Nrf2-ARE signaling pathway.

Future research should focus on:

-

Isolation and purification of this compound: To enable direct testing of its antioxidant capacity.

-

In vitro and cell-based assays: To quantify its radical scavenging activity and its ability to activate the Nrf2 pathway.

-

In vivo studies: To determine its bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases.

This technical guide serves as a comprehensive resource for initiating and guiding further investigation into the promising antioxidant potential of this compound. The methodologies and conceptual frameworks presented here will be invaluable for researchers and professionals seeking to harness the therapeutic benefits of this natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Brain Distribution and Modulation of Neuronal Excitability by Indicaxanthin From Opuntia Ficus Indica Administered at Nutritionally-Relevant Amounts [frontiersin.org]

- 5. Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic Application of Betalains: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Miraxanthin-I: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miraxanthin-I is a yellow-orange betaxanthin pigment found in plants of the Caryophyllales order, most notably in the flowers of Mirabilis jalapa (the four-o'clock flower). As a member of the betalain family of pigments, it is a water-soluble, nitrogen-containing compound. This technical guide provides a detailed overview of the history of this compound's discovery and isolation, its physicochemical properties, and detailed experimental protocols for its extraction, purification, and characterization. Additionally, this guide explores the biosynthetic pathway of this compound and reviews the current, albeit limited, understanding of its biological activities, including its potential antioxidant and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed methodologies, and visual representations of key processes to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation History

The discovery of this compound is credited to a seminal 1965 study by M. Piattelli, L. Minale, and R.A. Nicolaus.[1] While investigating the pigments of Mirabilis jalapa flowers, they successfully isolated and characterized a group of yellow pigments which they named miraxanthins.[1] Among these, this compound was identified as the condensation product of betalamic acid with L-methionine sulfoxide.[2] This initial work laid the foundation for understanding the chemical diversity of betaxanthins.

Experimental Workflow: Isolation and Purification of this compound

References

The Biological Activity of Miraxanthin-I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miraxanthin-I is a yellow, water-soluble pigment belonging to the betaxanthin subclass of betalain compounds. While research on the specific biological activities of this compound is limited, the broader class of betaxanthins is recognized for its antioxidant and anti-inflammatory properties. This technical guide synthesizes the available information on the biological activities of betaxanthins as a proxy for understanding the potential of this compound, details relevant experimental methodologies, and outlines potential signaling pathways involved in its mechanism of action. Due to the scarcity of direct quantitative data for this compound, this document leverages information from studies on closely related betaxanthins and plant extracts known to contain this compound, such as those from Mirabilis jalapa[1][2].

Introduction to this compound

This compound is a non-proteinogenic alpha-amino acid, a conjugate of betalamic acid with methionine sulfoxide[3]. Like other betalains (B12646263), it is found in plants of the order Caryophyllales[4]. Betalains, including betaxanthins and the red-violet betacyanins, are tyrosine-derived pigments[5]. The unique chemical structure of betalains, featuring a 1,7-diazaheptamethinium system, is believed to be the basis of their antioxidant capacity[6]. While several betaxanthins have been studied for their biological effects, this compound remains a less-explored member of this family.

Antioxidant Activity

The antioxidant activity of betalains is a well-documented phenomenon[4][5][6]. These compounds can act as potent scavengers of reactive oxygen species (ROS), contributing to the prevention of oxidative stress-related cellular damage. The antioxidant potential of betaxanthins, in general, has been shown to be comparable to or even stronger than that of well-known antioxidants like ascorbic acid[7].

Quantitative Data on Betaxanthin Antioxidant Activity

| Compound/Extract | Assay | IC50 / Activity Value | Reference |

| Betaxanthins (general) | DPPH | EC50 = 4.2 µM (mean) | [7] |

| Gomphrenin type betacyanins | DPPH | EC50 = 3.7 µM (mean) | [7] |

| Ascorbic Acid | DPPH | EC50 = 13.9 µM | [7] |

| Rutin | DPPH | EC50 = 6.1 µM | [7] |

| Catechin | DPPH | EC50 = 7.2 µM | [7] |

| Portulaca oleracea extract | DPPH | IC50 = 1.30 - 1.71 mg/mL | [8][9] |

| Mirabilis jalapa extract | - | Moderate to potent antioxidant activity | [10] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

-

Reagents:

-

DPPH solution in methanol (B129727) or ethanol (B145695).

-

Antioxidant compound/extract dissolved in a suitable solvent.

-

Methanol or ethanol as a blank.

-

-

Procedure:

-

A solution of the test compound at various concentrations is added to a solution of DPPH.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at a characteristic wavelength, typically 734 nm.

-

Reagents:

-

ABTS solution.

-

Potassium persulfate solution for radical generation.

-

Antioxidant compound/extract.

-

Ethanol or buffer solution for dilution.

-

-

Procedure:

-

The ABTS•+ radical cation is generated by reacting ABTS with potassium persulfate in the dark for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

The test compound is added to the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

-

Figure 1: General workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Betalains have demonstrated anti-inflammatory properties in several studies[11]. Extracts from plants containing this compound, such as Mirabilis jalapa, have been traditionally used to treat inflammatory conditions, and modern studies have confirmed the anti-inflammatory activity of these extracts[1][12].

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of betalains are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While specific pathways for this compound have not been elucidated, research on other betalains and related compounds suggests the involvement of the following:

-

Inhibition of Pro-inflammatory Enzymes: Betalains may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

-

Modulation of NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Some bioactive compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

-

MAPK Pathway Inhibition: Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in the inflammatory response. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators.

Experimental Protocols for Anti-inflammatory Assays

This in vitro model is widely used to screen for anti-inflammatory agents.

-

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. The ability of a test compound to inhibit this response is measured.

-

Procedure:

-

Culture macrophages in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration.

-

Stimulate the cells with LPS.

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of inflammatory mediators in the supernatant using methods such as the Griess assay for NO, and ELISA for cytokines (e.g., TNF-α, IL-6).

-

Cell viability assays (e.g., MTT or LDH assay) should be performed to ensure that the observed effects are not due to cytotoxicity.

-

Figure 2: Proposed anti-inflammatory signaling pathway for this compound.

Future Directions

The current body of scientific literature highlights a significant gap in our understanding of the specific biological activities of this compound. While the general antioxidant and anti-inflammatory properties of betaxanthins are promising, dedicated research is required to isolate or synthesize pure this compound and evaluate its efficacy and mechanisms of action. Future studies should focus on:

-

Quantitative antioxidant assays: Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, ORAC, etc.) to compare its potency with other betaxanthins and standard antioxidants.

-

In vitro anti-inflammatory studies: Investigating the effects of this compound on inflammatory pathways in relevant cell models, such as LPS-stimulated macrophages.

-

In vivo studies: Assessing the bioavailability, safety, and efficacy of this compound in animal models of oxidative stress and inflammation.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound, as a member of the betaxanthin family, holds potential as a bioactive compound with antioxidant and anti-inflammatory properties. However, a notable lack of direct experimental evidence specific to this compound necessitates further investigation. The methodologies and conceptual frameworks presented in this guide, derived from studies on related compounds, provide a solid foundation for future research aimed at unlocking the therapeutic potential of this natural pigment. The continued exploration of less common betalains like this compound is crucial for the discovery of new natural products for pharmaceutical and nutraceutical applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jmpas.com [jmpas.com]

- 3. This compound | C14H18N2O7S | CID 135438591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of antioxidant properties and mineral composition of Purslane (Portulaca oleracea L.) at different growth stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small-Molecule Inhibitors of Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ANTI-INFLAMMATORY ACTIVITY OF MIRABILIS JALAPA LINN. LEAVES - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Stereoisomers of Miraxanthin-I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals